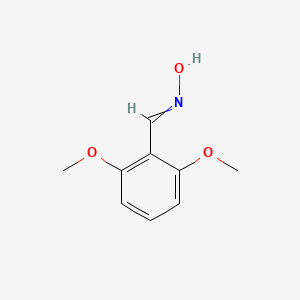

Benzaldehyde, 2,6-dimethoxy-, oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

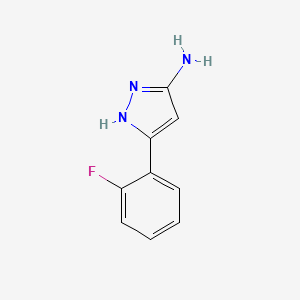

“Benzaldehyde, 2,6-dimethoxy-, oxime” is a chemical compound . It is a phenylhydrazone that can be used in the catalytic system for oxidation .

Synthesis Analysis

Benzaldehyde oxime can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer . There are also metal-involving synthesis and reactions of oximes .

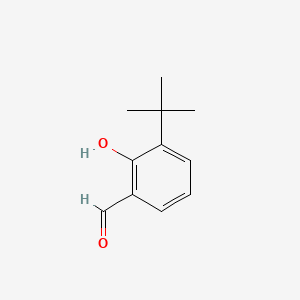

Molecular Structure Analysis

The molecular formula of “Benzaldehyde, 2,6-dimethoxy-, oxime” is C9H11NO3 . The structure of benzaldehyde oximes can affect the formation of aldehydes and nitriles under photoinduced electron-transfer conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzaldehyde, 2,6-dimethoxy-, oxime” include a molecular weight of 149.19 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclic and Heterocyclic Compounds

9-Anthraldehyde oxime, a similar compound, is a primary material for the preparation of a large number of cyclic and heterocyclic compounds . It’s reasonable to assume that Benzaldehyde, 2,6-dimethoxy-, oxime could have similar applications.

Preparation of Isoxazoles, Isoxazolines, and Isoxazolidines

These are types of cyclic organic compounds. 9-Anthraldehyde oxime has been used in the synthesis of these compounds , and it’s possible that Benzaldehyde, 2,6-dimethoxy-, oxime could be used in a similar way.

Synthesis of Aldehydes, Amides, Amines, and Nitriles

9-Anthraldehyde oxime has been used in the synthesis of these organic compounds . Benzaldehyde, 2,6-dimethoxy-, oxime might also be used for similar purposes.

Preparation of Nitrones

Oximes can be converted into nitrones , which are useful in organic synthesis. It’s likely that Benzaldehyde, 2,6-dimethoxy-, oxime could be used in this way.

Microwave-Assisted Synthesis

The reaction of benzaldehyde and hydroxylamine hydrochloride under microwave irradiation and solventless ‘dry’ condition gave oximes in excellent yield . This method could potentially be applied to the synthesis of Benzaldehyde, 2,6-dimethoxy-, oxime.

Demethylation

2,6-Dimethoxybenzaldehyde has been used in the preparation of 2,6-dihydroxybenzaldehyde by demethylation with AlBr 3 . It’s possible that Benzaldehyde, 2,6-dimethoxy-, oxime could be used in a similar process.

Safety And Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile. It can be hydrolyzed to regenerate benzaldehyde . These reactions suggest potential future directions for research and applications of benzaldehyde oximes.

Eigenschaften

IUPAC Name |

N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOQWBDLQYJOHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373123 |

Source

|

| Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 2,6-dimethoxy-, oxime | |

CAS RN |

174966-94-0 |

Source

|

| Record name | Benzaldehyde, 2,6-dimethoxy-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)

![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)

![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)